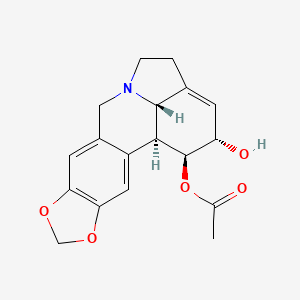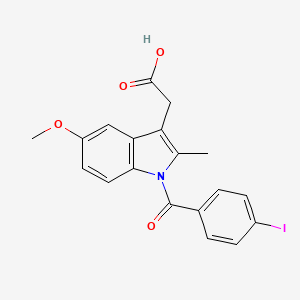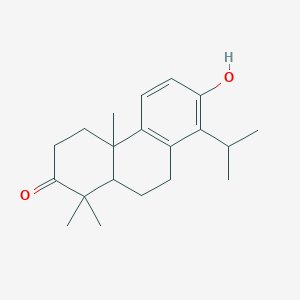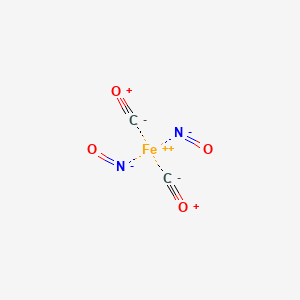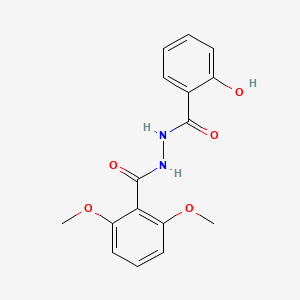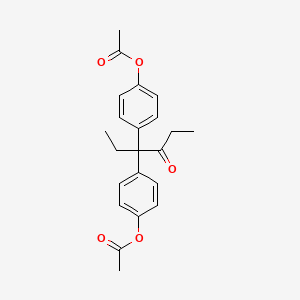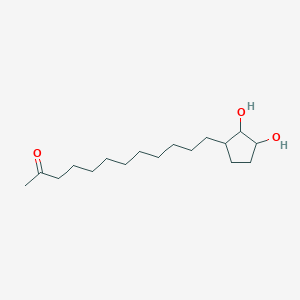
3-(三甲氧基硅烷基)丙基甲基丙烯酸酯
概述
描述
3-(Trimethoxysilyl)propyl methacrylate (TMPMA) is an organosilicon compound that has been used for a variety of applications in science and industry. TMPMA is a silyl-functionalized methacrylate monomer with a trimethoxysilyl group attached to the propyl side chain. It is a colorless liquid with a low viscosity and a low boiling point. TMPMA has been used in the synthesis of polymers and copolymers structures, as a crosslinker for polymers, and as a surface modifier. It has also been used as a component in coatings, adhesives, sealants, and elastomers.
科学研究应用
钛酸钡纳米粒子的功能化
3-(三甲氧基硅烷基)丙基甲基丙烯酸酯 (TMSPM) 在钛酸钡纳米粒子 (BTONP) 的功能化过程中用作连接到丙烯酸酯基基质聚合物的连接体。 此过程提高了无铅压电复合材料的性能 .
有机/无机杂化纳米材料的制备
TMSPM 用于制备有机/无机杂化纳米材料。 这些杂化材料在各个领域具有广泛的应用 .
细菌纤维素纳米纤维的改性
细菌纤维素纳米纤维可以用 TMSPM 改性,TMSPM 充当 3D 打印可固化紫外线的油墨的交联剂和增强剂。 这种改性提高了 3D 打印长丝的质量 .
原位杂交
TMSPM 与聚-L-赖氨酸一起用于原位杂交。 这种方法更快、更耐用,用于将细胞、显微镜切片和完整器官附着到载玻片或其他玻璃表面 .
聚合物复合材料的制造
TMSPM 用于聚合物复合材料的制造,这些复合材料在储能、高性能工程塑料、功能涂层和生物材料方面具有应用 .
医疗应用
聚合物材料,包括源自 TMSPM 的材料,在医学中有着悠久的历史。 它们用作修复剂,用于制造牙科复合材料、隐形眼镜、药物释放系统、人工皮肤、骨水泥和其他组织工程支架 .
作用机制
安全和危害
未来方向
TMSPMA is a promising material in the field of polymer science due to its ability to improve the mechanical properties and adhesion of polymer films . It is also used in the preparation and fabrication of organic/inorganic hybrid nanomaterials . Future research may focus on exploring new applications of TMSPMA in various fields such as biomedical engineering and materials science.
生化分析
Biochemical Properties
3-(Trimethoxysilyl)propyl methacrylate plays a crucial role in biochemical reactions, particularly in polymerization processes. It acts as a monomer and a coupling agent, facilitating the formation of polymer films with improved mechanical properties and adhesion to various substrates . The compound interacts with enzymes, proteins, and other biomolecules through its methacrylate and trimethoxysilyl groups. These interactions often involve covalent bonding with hydroxyl or carboxyl groups on biomolecules, leading to the formation of stable covalent bonds that enhance the mechanical properties of the resulting polymers .
Cellular Effects
3-(Trimethoxysilyl)propyl methacrylate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the adhesion of cells to substrates, which is crucial for tissue engineering applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell behavior, including increased proliferation, differentiation, and migration .
Molecular Mechanism
The molecular mechanism of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with biomolecules. The methacrylate group undergoes polymerization reactions, while the trimethoxysilyl group reacts with hydroxyl or carboxyl groups on biomolecules . This dual functionality allows the compound to act as a crosslinking agent, forming stable covalent bonds that enhance the mechanical properties of the resulting polymers. Additionally, 3-(Trimethoxysilyl)propyl methacrylate can modulate enzyme activity by binding to active sites or altering enzyme conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trimethoxysilyl)propyl methacrylate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can hydrolyze in the presence of moisture, leading to the formation of methanol and silanol groups . This hydrolysis can affect the long-term stability and mechanical properties of the resulting polymers. In in vitro and in vivo studies, the compound has shown long-term effects on cellular function, including sustained cell adhesion and proliferation .
Dosage Effects in Animal Models
The effects of 3-(Trimethoxysilyl)propyl methacrylate vary with different dosages in animal models. At low doses, the compound can enhance tissue regeneration and repair by promoting cell adhesion and proliferation . At high doses, it may exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
3-(Trimethoxysilyl)propyl methacrylate is involved in various metabolic pathways, primarily related to its hydrolysis and polymerization reactions. The compound interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the methacrylate and trimethoxysilyl groups . This hydrolysis leads to the formation of methanol and silanol groups, which can further participate in metabolic reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 3-(Trimethoxysilyl)propyl methacrylate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 3-(Trimethoxysilyl)propyl methacrylate is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane, cytoplasm, or nucleus, where it can exert its effects on cellular function and metabolism . The compound’s localization can also affect its activity and function, as it may interact with different biomolecules in various subcellular compartments .
属性
IUPAC Name |
3-trimethoxysilylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLMVUHYZWKMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52004-97-4 | |
| Record name | 3-(Trimethoxysilyl)propyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52004-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029237 | |
| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
190 °C, Boiling point = 80 °C at 1 mm Hg | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
92 °C (198 °F) (closed cup) | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in acetone, benzene, ether, methanol, and hydrocarbons. | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.045 at 25 °C | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2530-85-0 | |
| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-trimethoxysilylpropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV48X1M2EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethoxysilylpropyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TMSPMA acts as a coupling agent due to its bifunctional nature. It possesses a methacrylate group that readily participates in radical polymerization reactions with various monomers like styrene, methyl methacrylate, and acrylamide. [, , ] Simultaneously, its trimethoxysilyl group enables hydrolysis and condensation reactions, forming strong covalent bonds with inorganic materials such as silica, titanium dioxide, and barium titanate nanoparticles. [, , ] This dual functionality makes TMSPMA an ideal bridging agent for creating organic-inorganic hybrid materials. [, , ]
ANone: Incorporating TMSPMA significantly impacts the properties of composite materials:
- Enhanced Mechanical Properties: TMSPMA improves the interfacial adhesion between organic polymers and inorganic fillers, resulting in composites with higher tensile strength, flexural strength, and modulus. [, , ]
- Improved Thermal Stability: The covalent bonding formed by TMSPMA enhances the thermal stability of hybrid materials, increasing their resistance to degradation at higher temperatures. [, , ]
- Controlled Morphology and Dispersion: TMSPMA promotes better dispersion of inorganic nanoparticles within the polymer matrix, preventing agglomeration and leading to more homogeneous nanocomposites. [, , ]
- Tunable Hydrophilicity/Hydrophobicity: The presence of TMSPMA allows for tailoring the surface properties of materials. By controlling its concentration, the hydrophilicity or hydrophobicity of the composite can be adjusted. [, , ]
ANone: The molecular formula of 3-(Trimethoxysilyl)propyl methacrylate is C10H20O5Si, and its molecular weight is 248.37 g/mol.
ANone: Several spectroscopic techniques are valuable for characterizing TMSPMA:
- FTIR Spectroscopy: Confirms the presence of characteristic functional groups like Si-O-Si bonds (around 1090 cm-1), C=O bonds (around 1723 cm-1), and C=C bonds (around 1635 cm-1). [, ]
- NMR Spectroscopy (1H, 13C, 29Si): Provides detailed structural information, confirming the presence and ratios of specific protons, carbons, and silicon atoms in the molecule. This is particularly useful for analyzing copolymer compositions and confirming the successful grafting of TMSPMA. [, , ]
A: Yes, TMSPMA exhibits compatibility with a variety of organic and inorganic materials. It can be incorporated into polymers like poly(vinyl alcohol) (PVOH), linear low-density polyethylene (LLDPE), poly(methyl methacrylate) (PMMA), and poly(vinylidene fluoride) (PVDF). [, , , ] On the inorganic side, it effectively interacts with silica, titanium dioxide, barium titanate, zirconia, and barium sulfate. [, , , ]
ANone: While generally stable, TMSPMA's stability can be influenced by factors like:
- Moisture: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, leading to premature crosslinking. Therefore, storage under dry conditions is crucial. []
- Temperature: Elevated temperatures can accelerate hydrolysis and condensation reactions, potentially affecting the desired properties of the final material. Careful control of temperature during processing is essential. []
- pH: The rate of hydrolysis and condensation reactions can be influenced by pH. Acidic or basic conditions may be employed to control the reaction kinetics. [, ]
A: While TMSPMA itself might not possess inherent catalytic properties, hybrid materials incorporating TMSPMA, such as silica/poly(N-vinylimidazolium) nanospheres, have shown enhanced catalytic activity compared to the pure polymers. This enhanced activity is attributed to the synergistic effect of the organic and inorganic components within the hybrid material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




